N-(2-bromo-4-methylphenyl)-3-methoxybenzamide
Description
N-(2-Bromo-4-methylphenyl)-3-methoxybenzamide (CAS: 353782-91-9) is a benzamide derivative with the molecular formula C₁₅H₁₄BrNO₂ and a molecular weight of 320.18 g/mol. The compound features a bromine atom at the 2-position and a methyl group at the 4-position on the aniline ring, coupled with a 3-methoxy-substituted benzoyl group.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-6-7-14(13(16)8-10)17-15(18)11-4-3-5-12(9-11)19-2/h3-9H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKOJORDYWUIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357928 | |
| Record name | N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353782-91-9 | |
| Record name | N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Schotten-Baumann Reaction
The most widely reported method involves reacting 3-methoxybenzoyl chloride with 2-bromo-4-methylaniline in the presence of a base such as triethylamine (TEA) or pyridine.
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Dissolve 2-bromo-4-methylaniline (1 equiv) and TEA (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C.
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Add 3-methoxybenzoyl chloride (1.1 equiv) dropwise under nitrogen.
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Stir at room temperature for 12–18 hours.
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Quench with aqueous NaHCO₃, extract with DCM, and purify via recrystallization (ethyl acetate/hexanes).
Yield : 68–85%.
Key Advantages : High reproducibility, minimal side products.
Industrial-Scale Adaptations
Patents describe using toluene or tetrahydrofuran (THF) as solvents and cesium carbonate as a base to improve reaction efficiency. For example:
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A 50 L reactor charged with 2-bromo-4-methylaniline (5.0 mol), 3-methoxybenzoyl chloride (5.5 mol), and Cs₂CO₃ (6.0 mol) in toluene achieved 89% yield after 6 hours at 60°C.
Carboxylic Acid Activation Strategies
Phosphonium Salt-Mediated Amidation
Recent advances utilize N-chlorophthalimide (NCP) and triphenylphosphine (PPh₃) to activate 3-methoxybenzoic acid in situ:
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Mix 3-methoxybenzoic acid (1 equiv), NCP (1.2 equiv), and PPh₃ (1.2 equiv) in acetonitrile.
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Add 2-bromo-4-methylaniline (1.1 equiv) and stir at room temperature for 24 hours.
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Filter and purify via silica gel chromatography (hexanes/ethyl acetate).
Yield : 72–78%.
Mechanistic Insight : In situ formation of imido-phosphonium intermediates enhances electrophilicity, enabling efficient coupling.
Alternative Routes and Optimization
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A 2020 study reported:
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 25 | 68 |
| THF | Cs₂CO₃ | 60 | 89 |
| Acetonitrile | PPh₃/NCP | 25 | 78 |
| DMF | DIC | 100 (microwave) | 82 |
Key Findings : Polar aprotic solvents (e.g., DMF) and elevated temperatures improve kinetics, while Cs₂CO₃ minimizes hydrolysis.
Challenges and Troubleshooting
Regioselectivity in Brominated Intermediates
Side reactions during bromination (e.g., di-substitution) are mitigated by:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the ortho position undergoes nucleophilic substitution under controlled conditions. Key reagents and outcomes include:
- Sodium methoxide in DMF at 80°C replaces bromine with methoxy groups, forming N-(2-methoxy-4-methylphenyl)-3-methoxybenzamide .
- Ammonia in ethanol at 60°C yields N-(2-amino-4-methylphenyl)-3-methoxybenzamide .
Reaction rates depend on solvent polarity and the electron-withdrawing effect of the amide group, which activates the aromatic ring for substitution .
Suzuki Cross-Coupling Reactions
The bromine substituent participates in palladium-catalyzed Suzuki couplings with aryl boronic acids:
Coupling occurs regioselectively at the bromine site over other positions due to higher electrophilicity .
Methoxy Group Oxidation
The methoxy group on the benzamide moiety can be oxidized under strong acidic conditions:
- KMnO₄ in H₂SO₄/H₂O at 100°C converts the methoxy group to a carboxylic acid, yielding N-(2-bromo-4-methylphenyl)-3-carboxybenzamide.
- CrO₃ in acetic acid selectively oxidizes the methyl group on the phenyl ring to a carboxyl group at 120°C.
Amide Group Reduction
The amide functionality is reduced to a primary amine using strong reducing agents:
- LiAlH₄ in THF at 0°C reduces the amide to N-(2-bromo-4-methylphenyl)-3-methoxybenzylamine with 78% yield .
- BH₃·THF at 25°C provides partial reduction, forming an intermediate imine .
Comparative Reaction Data
Key reaction pathways are summarized below:
This compound’s versatility in cross-coupling and functional group transformations makes it valuable in synthesizing complex pharmaceuticals and agrochemicals. Experimental protocols emphasize temperature control and catalyst selection to optimize yields .
Scientific Research Applications
Pharmaceutical Development
N-(2-bromo-4-methylphenyl)-3-methoxybenzamide has gained attention as a lead compound in drug discovery due to its potential biological activities. Compounds with similar structures have shown promise in targeting various diseases, particularly cancers and neurodegenerative disorders.
Case Studies
- Cancer Treatment : Research indicates that related compounds can effectively inhibit the growth of various cancer cell lines, including breast and lung cancers. For instance, a study demonstrated that a structural analog exhibited significant anti-proliferative effects on breast cancer cells by inducing apoptosis through kinase inhibition .
- Neurodegenerative Disorders : Another study highlighted the potential of similar compounds in treating Alzheimer's disease by modulating kinase activity linked to neuroinflammation and neuronal death .
Chemical Synthesis
This compound is utilized as a reagent in organic synthesis, particularly in the development of complex molecules.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including:
- Amidation Reactions : The reaction between 2-bromo-4-methylphenylamine and 3-methoxybenzoic acid under acidic conditions.
- Cross-Coupling Reactions : Utilizing Suzuki or Heck coupling methods to introduce various substituents that enhance biological activity.
Analytical Chemistry
This compound is also employed in analytical techniques for the separation and identification of similar compounds.
High-Performance Liquid Chromatography (HPLC)
This compound can be analyzed using HPLC methods, which are essential for assessing purity and concentration in pharmaceutical formulations. The method involves:
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of N-(2-bromo-4-methylphenyl)-3-methoxybenzamide and related compounds:
Key Observations:
- Substituent Effects : Bromine atoms increase molecular weight and may enhance halogen bonding in biological systems (e.g., dibromo analog in ). Methoxy groups improve solubility but reduce lipophilicity compared to chloro or nitro substituents .
Receptor Affinity and Selectivity
- Dopamine D4 Receptor Ligands: Analogs like N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (compound 7 in ) demonstrate nanomolar affinity for D4 receptors with >100-fold selectivity over D2 and sigma receptors. The methoxy group is critical for maintaining affinity and optimizing logP .
- Fluorescence Applications : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits pH-dependent fluorescence, suggesting utility in metal ion sensing .
Structural Activity Relationships (SAR)
Crystallographic and Stability Data
Biological Activity
N-(2-bromo-4-methylphenyl)-3-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom and a methoxy group attached to a phenyl ring, which significantly influences its chemical behavior and biological activities. Its molecular formula is CHBrNO.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 271.1 g/mol |
| Melting Point | Data not available |
| Solubility | Soluble in organic solvents |
The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. This compound may act by modulating the activity of these targets, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities. For instance, it has been investigated for its role as a ligand in receptor binding studies, which suggests its utility in drug design and development.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : This compound has shown potential as an antitumor agent, with studies indicating inhibitory effects on tumor cell proliferation. The presence of the bromine atom may enhance its lipophilicity, facilitating better cellular uptake and activity against cancer cells.
- Dopamine Receptor Ligand : It has also been explored as a ligand for dopamine receptors, suggesting potential applications in treating neurological disorders.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exert anti-inflammatory effects, although detailed mechanisms remain to be elucidated.
Case Studies and Experimental Results
- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it was found to have an IC value indicating effective inhibition of cell growth at low concentrations .
- Receptor Binding Studies : Investigations into the binding affinity of this compound for specific receptors have shown promising results, indicating its potential as a therapeutic agent in receptor-targeted therapies.
- Comparison with Analogous Compounds : Comparative studies with similar compounds such as N-(2-iodo-4-methylphenyl)-3-methoxybenzamide reveal that the bromine substituent alters the electronic properties and biological activity, highlighting the importance of substituent choice in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
